The synthesis of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid occurs through a series of enzymatic processes involving elongation and desaturation of shorter-chain fatty acids. The primary precursor for this synthesis is alpha-linolenic acid (an omega-3 fatty acid), which undergoes the following steps:
This process can be summarized as follows:
The molecular structure of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid features a long aliphatic chain with five cis double bonds. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with cellular components.
As an omega-3 fatty acid, 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid participates in various biochemical reactions:
These reactions are significant in regulating inflammatory responses and maintaining cardiovascular health.
The mechanism of action for 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid involves several pathways:
The absorption occurs in the intestines; it is distributed via the bloodstream and metabolized primarily in the liver before being excreted through the kidneys.
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid has several scientific applications:
The biosynthesis of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid (24:5n-3) is governed by a sequential enzymatic cascade. The elongation of docosapentaenoic acid (22:5n-3) to 24:5n-3 is mediated by elongation of very long-chain fatty acids protein 2 (ELOVL2), which adds two carbon units via malonyl-CoA. This reaction occurs in the endoplasmic reticulum (ER) microsomes, with studies in bovine retina showing ~30% of radiolabeled acetate incorporates into 24:5n-3, highlighting its metabolic significance [4]. ELOVL2 exhibits strong substrate specificity for omega-3 precursors, demonstrating 4.5-fold higher activity toward 22:5n-3 compared to omega-6 analogues like 22:4n-6 [4] [8]. Subsequent desaturation involves fatty acid desaturase 2 (FADS2), though this step is rate-limited by elongation efficiency.
Table 1: Enzymatic Components in 24:5n-3 Biosynthesis
Enzyme | Primary Substrate | Product | Regulatory Mechanism |
---|---|---|---|
ELOVL2 | 22:5n-3 | 24:5n-3 | Gene expression modulation |
FADS2 | 24:5n-3 | 24:6n-3 | Transcriptional regulation |
ELOVL5* | C18-C20 PUFAs | C20-C22 | Phosphorylation-dependent |
*ELOVL5 indirectly influences flux through upstream precursor regulation [8].
Marine organisms exhibit superior 24:5n-3 production due to specialized enzymatic adaptations. Teleost fish express high-affinity ELOVL2 isoforms with catalytic efficiencies (kcat/Km) 3-fold greater than mammalian counterparts, enabling efficient 24:5n-3 synthesis at low temperatures [4]. In contrast, terrestrial mammals demonstrate compartmentalized synthesis: retinal tissue produces 24:5n-3 for neural tissue enrichment, while hepatic pathways favor shorter-chain PUFA metabolism. Dietary studies in rats confirm that serum 24:5n-3 levels increase with α-linolenic acid (18:3n-3) intake but remain unresponsive to direct docosahexaenoic acid (DHA) supplementation, indicating organism-specific precursor utilization [4] . Marine microalgae further diverge by utilizing a Δ6-desaturation pathway to bypass ELOVL2 limitations, achieving 24:5n-3 yields exceeding 15% of total lipids.
ELOVL2’s substrate selectivity is governed by molecular recognition of carboxyl group positioning and double-bond geometry. Kinetic analyses reveal a Km of 8.2 ± 0.7 μM for 22:5n-3 versus 36.9 ± 3.1 μM for 22:4n-6, confirming preferential omega-3 binding [8]. Phosphorylation at conserved residues (T281/S283/S285 in ELOVL5) dynamically regulates elongase activity under essential fatty acid-deficient conditions, though ELOVL5 minimally engages with C24 substrates [8]. Spatial organization within ER microdomains optimizes 24:5n-3 synthesis, as evidenced by:
Table 2: Kinetic Parameters for PUFA Elongation to 24:5n-3
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Specificity Constant (Vmax/Km) |
---|---|---|---|---|
ELOVL2 | 22:5n-3 | 8.2 ± 0.7 | 42.3 ± 2.1 | 5.16 |
ELOVL2 | 22:4n-6 | 36.9 ± 3.1 | 39.8 ± 3.5 | 1.08 |
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